

An In-depth Technical Guide to 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(2-hydroxybenzoyl)
(¹⁵N)amino]acetic acid

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Introduction

2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid, a stable isotope-labeled form of Salicyluric acid, serves as a valuable tool in metabolic research and drug development. Salicyluric acid is the primary metabolite of salicylic acid, formed through conjugation with glycine, and is predominantly excreted via the kidneys.^{[1][2]} The incorporation of the heavy isotope ¹⁵N into the glycine moiety allows for precise tracking and quantification of this metabolite in biological systems using mass spectrometry and NMR spectroscopy. This guide provides a comprehensive overview of its synthesis, properties, biological significance, and the experimental protocols relevant to its study.

Chemical Properties and Data

The chemical properties of **2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid** are closely related to its unlabeled counterpart, Salicyluric acid. The primary difference lies in its molecular weight due to the presence of the ¹⁵N isotope.

Property	Value
Chemical Formula	C ₉ H ₉ ¹⁵ NO ₄
Molecular Weight	196.17 g/mol (approx.)
Monoisotopic Mass	196.0505 g/mol (approx.)
Synonyms	Salicyluric-[¹⁵ N]-acid, N-(2-hydroxybenzoyl)-[¹⁵ N]glycine, o-Hydroxyhippuric-[¹⁵ N]-acid
CAS Number	Not available for the ¹⁵ N-labeled compound. Unlabeled: 487-54-7[3][4]
Appearance	Expected to be a pinkish-white solid[5]
Melting Point	165 °C (for unlabeled compound)[5]

Synthesis of 2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid

The synthesis of **2-[(2-hydroxybenzoyl)(¹⁵N)amino]acetic acid** is a two-step process. First, ¹⁵N-labeled glycine is synthesized. Subsequently, this labeled amino acid is coupled with a derivative of salicylic acid.

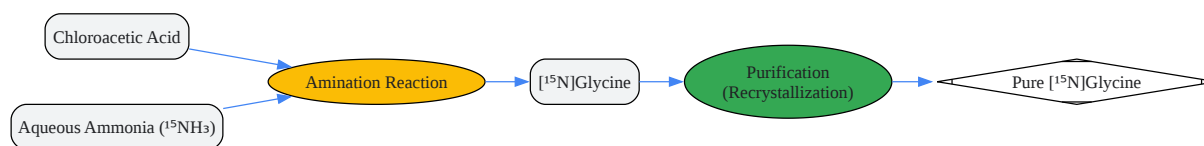
Step 1: Synthesis of [¹⁵N]Glycine

A common method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacid, specifically chloroacetic acid, using ¹⁵N-labeled ammonia.[4][6][7][8]

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve chloroacetic acid in water.
- **Amination:** Slowly add an aqueous solution of ¹⁵N-labeled ammonia (¹⁵NH₃) to the chloroacetic acid solution under constant stirring. The reaction is typically carried out in a sealed vessel to prevent the loss of the expensive ¹⁵N-ammonia.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Purification: Upon completion, the resulting ^{15}N -glycine can be purified by recrystallization from a methanol-water mixture.



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Caption: Synthesis workflow for ^{15}N -Glycine.

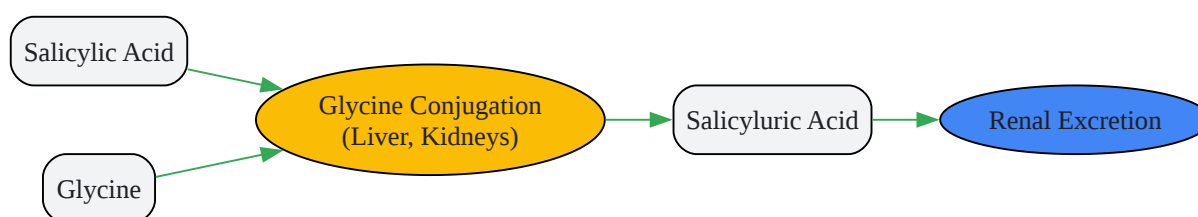
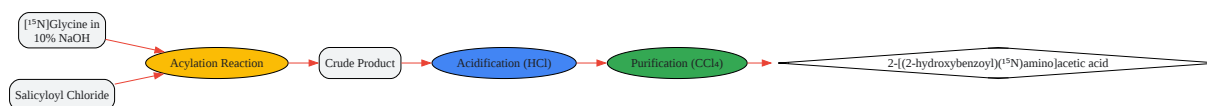
Step 2: Synthesis of 2-[(2-hydroxybenzoyl) (^{15}N)amino]acetic acid

The final product is synthesized by the acylation of the prepared ^{15}N -glycine with salicyloyl chloride.^[5]

Experimental Protocol:

- Preparation of ^{15}N -Glycine Solution: Dissolve the synthesized ^{15}N -glycine in a 10% sodium hydroxide (NaOH) solution.^[5]
- Acylation: Slowly add salicyloyl chloride to the stirred ^{15}N -glycine solution at room temperature. The reaction mixture is typically stirred overnight.^[5]
- Reaction Monitoring: The reaction progress can be monitored by TLC using a hexane:ethyl acetate (7:3) mobile phase.^[5]
- Work-up: After the reaction is complete, treat the mixture with crushed ice. Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until a precipitate forms.^[5]
- Purification: The crude product can be purified by treating it with carbon tetrachloride (CCl_4) to remove any residual benzoic acid, followed by boiling and filtration. The final product is

obtained as a pinkish-white solid.[5]



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[(2-hydroxybenzoyl) (15N)amino]acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587273#what-is-2-2-hydroxybenzoyl-15n-amino-acetic-acid]

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